N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a difluorobenzyl group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c24-18-7-6-17(20(25)12-18)14-26-23(30)16-8-10-29(11-9-16)21-13-22(28-15-27-21)31-19-4-2-1-3-5-19/h1-7,12-13,15-16H,8-11,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLJRXHGHJXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group is attached through a Friedel-Crafts alkylation reaction, using 2,4-difluorobenzyl chloride as the alkylating agent.
Final Coupling Reaction: The final step involves coupling the phenoxypyrimidine and the piperidine intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyrimidine rings are replaced by other substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorobenzyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide: This compound has a methoxy group instead of a phenoxy group, which may alter its chemical properties and biological activity.
N-(2,4-difluorobenzyl)-1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide: The presence of a chloro group can impact the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(2,4-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 6-phenoxypyrimidine and a difluorobenzyl group. Its molecular structure can be represented as follows:
Research indicates that compounds similar to this compound can act as multi-target inhibitors. They have shown potential in inhibiting key kinases involved in cancer progression, such as VEGFR-2, ERK-2, and Abl-1. These kinases are critical for various cellular processes including proliferation and survival of cancer cells.
Key Findings:
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit VEGFR-2 and ERK-2, which are vital in angiogenesis and cell signaling pathways related to cancer growth .
- Apoptosis Induction : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential effectiveness as an anti-cancer agent .
Biological Activity Data
The following table summarizes the biological activity of this compound based on available research:
| Activity | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Anti-proliferative | 11.3 | HepG2 (Liver Cancer) | VEGFR-2 inhibition |
| Apoptosis Induction | 4.5 | K562 (Leukemia) | ERK-2 and Abl-1 inhibition |
Case Study 1: Anti-Cancer Efficacy
A study investigated the anti-proliferative effects of related compounds on human liver cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting that the compound could effectively target multiple pathways involved in tumor growth .
Case Study 2: Pharmacokinetics
Further research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics for compounds within this class, enhancing their potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
